molecular formula C6H15B3O3 B1330498 Triethylboroxine CAS No. 3043-60-5

Triethylboroxine

Cat. No.: B1330498
CAS No.: 3043-60-5
M. Wt: 167.6 g/mol
InChI Key: QVRPRGWIJQKENN-UHFFFAOYSA-N
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Description

Triethylboroxine is a boron-containing compound with the chemical formula C6H15B3O3 It belongs to the class of boroxines, which are cyclic anhydrides of boronic acids These compounds are characterized by a six-membered ring structure composed of alternating boron and oxygen atoms

Scientific Research Applications

Triethylboroxine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.

    Biology: this compound derivatives are explored for their potential use in drug delivery systems and as imaging agents.

    Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound and its derivatives in treating various diseases.

    Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.

Safety and Hazards

Triethylboroxine is a highly flammable liquid and vapor. It causes severe skin burns and eye damage. It should be kept away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylboroxine can be synthesized through the reaction of triethylborane (B(C2H5)3) with boron trioxide (B2O3) under controlled conditions. The reaction typically involves heating the reactants in a sealed tube to facilitate the formation of the cyclic boroxine structure. The reaction can be represented as follows:

3B(C2H5)3+B2O32(C2H5BO)33 B(C2H5)3 + B2O3 \rightarrow 2 (C2H5BO)3 3B(C2H5)3+B2O3→2(C2H5BO)3

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of specialized equipment to ensure the exclusion of moisture and air, as the compound is sensitive to hydrolysis and oxidation. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Triethylboroxine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to yield boranes or other boron-containing compounds.

    Substitution: The ethyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Boronic acids or borates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Various substituted boroxines depending on the reagents used.

Comparison with Similar Compounds

    Trimethylboroxine (C3H9B3O3): A similar boroxine compound with methyl groups instead of ethyl groups.

    Triphenylboroxine (C18H15B3O3): A boroxine compound with phenyl groups.

    Boroxine (B3H3O3): The parent compound of the boroxine family, composed of alternating boron and oxygen atoms without any substituents.

Comparison:

    Uniqueness: Triethylboroxine is unique due to its ethyl substituents, which impart different chemical properties compared to its methyl and phenyl counterparts. The ethyl groups can influence the compound’s reactivity, solubility, and stability.

    Applications: While all boroxines share some common applications, such as in organic synthesis and materials science, the specific substituents can make certain boroxines more suitable for particular applications. For example, this compound may be preferred in reactions where the ethyl groups provide steric or electronic advantages.

Properties

IUPAC Name

2,4,6-triethyl-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15B3O3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRPRGWIJQKENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15B3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343077
Record name Triethylboroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3043-60-5
Record name Triethylboroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name triethyl-1,3,5,2,4,6-trioxatriborinane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 500 cc round bottom flask was equipped with water cooled reflux condenser an electrically heated mantle, and a nitrogen bubbler to maintain an inert atmosphere. To the flask under nitrogen was added 70.0 g of B2O3 (Aldrich Gold Label) which had been ground to a powder in a mortar under dry nitrogen. Neat triethylborane (100.0 g) was added to the boron oxide all at one time and the reaction flask was set up for refluxing. Reflux was continued for 5 days at which point the reflux condenser was changed for a distillation condenser and the liquid was distilled in two fractions. The second fraction yielded 60 cc of a colorless liquid which distilled at 148° C. The H-1 and B-11 NMR of the second fraction indicated that it was pure triethylboroxine.
[Compound]
Name
B2O3
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
Triethylboroxine
Reactant of Route 2
Triethylboroxine
Customer
Q & A

Q1: Can you provide information on the structural characterization of Triethylboroxine, including its molecular formula, weight, and any relevant spectroscopic data?

A2: this compound possesses the molecular formula (C₂H₅BO)₃, indicating its cyclic, trimeric structure. With a molecular weight of 137.86 g/mol, it exists as a colorless liquid at room temperature. While the provided research papers don't delve into specific spectroscopic details, NMR spectroscopy, particularly ¹¹B and ¹⁷O NMR, proves highly valuable in monitoring reactions involving this compound and characterizing the resulting products. [] These techniques offer insights into the boron and oxygen environments within the molecules, aiding in understanding reaction mechanisms and identifying different boron-containing species.

Q2: The research mentions the use of this compound in reactions with selenium dioxide. What are the products and potential applications of this reaction?

A3: When this compound reacts with selenium dioxide, it undergoes a 1,2-ethyloboration reaction, yielding a fascinating array of products. [] These include ethane, ethene, diethyl selane, tetraethyldiboroxane, this compound itself, and notably, a cyclic compound with the structure [-Et₂BOSe(Et)O-]₂. This eight-membered heterocycle, featuring both boron, oxygen, and selenium atoms, represents a unique class of compounds with potential applications in materials science or as catalysts. The formation of this cyclic structure underscores the versatility of this compound in building complex molecules through boron-oxygen-selenium linkages.

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